molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B178519
CAS RN: 148760-75-2
M. Wt: 218.25 g/mol
InChI Key: PKYJYPDHSCLTJO-UHFFFAOYSA-N
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Description

“tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H14N2O2 . It has an average mass of 218.252 Da and a monoisotopic mass of 218.105530 Da .


Synthesis Analysis

The synthesis of “tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” involves a stirred mixture of 1H-pyrrolo[3,2-c]pyridine and N,N-dimethylpyridin-4-amine in CH3CN. Boc-anhydride is then added to this mixture .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 339.3±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 159.0±25.7 °C . The index of refraction is 1.563, and it has a molar refractivity of 62.0±0.5 cm3 . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Safety and Hazards

The safety and hazards associated with “tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” include the hazard statements H302 and H317 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of Tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, also known as 1-Boc-1H-pyrrolo[3,2-c]pyridine, is the Mitotic Kinase Monopolar Spindle 1 (MPS1) . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .

Mode of Action

The compound interacts with MPS1 by stabilizing an inactive conformation of the kinase. This interaction orders the activation loop of MPS1 in a manner that is incompatible with ATP and substrate-peptide binding . This inhibits the activity of MPS1, thereby affecting the spindle assembly checkpoint signal.

Biochemical Pathways

The inhibition of MPS1 disrupts the spindle assembly checkpoint signal, which is crucial for preventing anaphase onset until the appropriate tension and attachment across kinetochores is achieved . This disruption can lead to errors in DNA replication, chromosome segregation, and cytokinesis, which can affect cell division and potentially lead to cell death .

Pharmacokinetics

It has been reported that the compound displays a favorable oral pharmacokinetic profile . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the spindle assembly checkpoint signal, which can lead to errors in cell division and potentially cell death . This can have a significant impact on cells that are aberrantly overexpressing MPS1, such as many types of cancer cells .

Action Environment

The action, efficacy, and stability of Tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . .

properties

IUPAC Name

tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJYPDHSCLTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601949
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148760-75-2
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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